molecular formula C14H10N2OS B14011134 5-Phenyl-2-(4-pyridinyl)-4-thiazolol CAS No. 131786-82-8

5-Phenyl-2-(4-pyridinyl)-4-thiazolol

Cat. No.: B14011134
CAS No.: 131786-82-8
M. Wt: 254.31 g/mol
InChI Key: FAHWFDUZDMPEAA-UHFFFAOYSA-N
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Description

5-Phenyl-2-(4-pyridinyl)-4-thiazolol is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(4-pyridinyl)-4-thiazolol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiourea and a phenyl-substituted ketone in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(4-pyridinyl)-4-thiazolol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or phenyl groups are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines or dihydrothiazoles.

    Substitution: Formation of halogenated derivatives or other substituted thiazoles.

Scientific Research Applications

5-Phenyl-2-(4-pyridinyl)-4-thiazolol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(4-pyridinyl)-4-thiazolol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-(4-pyridinyl)thiazole: Similar structure but with different substitution patterns.

    5-Phenyl-2-(2-pyridinyl)-4-thiazolol: Similar core structure but with a different position of the pyridine ring.

    4-Phenyl-2-(4-pyridinyl)thiazole: Similar structure but with different substitution patterns.

Uniqueness

5-Phenyl-2-(4-pyridinyl)-4-thiazolol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the phenyl and pyridinyl groups in specific positions on the thiazole ring can result in distinct interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

131786-82-8

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

5-phenyl-2-pyridin-4-yl-1,3-thiazol-4-ol

InChI

InChI=1S/C14H10N2OS/c17-13-12(10-4-2-1-3-5-10)18-14(16-13)11-6-8-15-9-7-11/h1-9,17H

InChI Key

FAHWFDUZDMPEAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=NC=C3)O

Origin of Product

United States

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